Benzamide, 2-(acetylamino)-N,N-dimethyl-
Description
Chemical Structure: The compound Benzamide, 2-(acetylamino)-N,N-dimethyl- (IUPAC name: N,N-Dimethyl-2-acetamidobenzamide) features a benzamide core with:
- An acetylamino (-NHCOCH₃) group at the 2-position of the benzene ring.
- N,N-Dimethyl substitution on the benzamide nitrogen.
Properties
CAS No. |
30367-86-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-acetamido-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)12-10-7-5-4-6-9(10)11(15)13(2)3/h4-7H,1-3H3,(H,12,14) |
InChI Key |
JPWHIKJDLCPEEM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N(C)C |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N(C)C |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Positional Effects: The 2-acetylamino group in the target compound may confer steric and electronic differences compared to 4-acetylamino analogs (e.g., ADMP). Para-substituted derivatives often exhibit distinct binding affinities in biological systems due to altered spatial orientation .
Key Insights :
- Metabolic Stability: The acetylamino group in the target compound may resist rapid hydrolysis compared to amino analogs, as seen in ADMP, which is a stable metabolite of LY201116 .
- Receptor Targeting : Fluorinated analogs (e.g., 13c , 13d ) demonstrate that morpholinyl-ethyl and piperazinyl substituents enhance affinity for neurological targets like serotonin transporters .
Preparation Methods
Ester-to-Amide Conversion via Alkaline Catalysis
Patent CN103702978A outlines a method for preparing structurally analogous benzamides through the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine. The process involves:
- Cyanogenation of Brominated Precursors : Bromine-containing intermediates are treated with cuprous cyanide to introduce cyano groups, forming 2-amino-5-cyano-3-methylbenzoic acid esters.
- Amidation with Methylamine : The ester intermediate reacts with methylamine under alkaline conditions (e.g., sodium hydroxide or cesium carbonate) to yield the target amide.
This method achieves yields exceeding 85% when conducted in aprotic solvents like tetrahydrofuran at 60–80°C.
Solvent-Mediated Dimethylation
Patent CN103787906A describes a solvent-driven approach for synthesizing N,N-dimethylacetamide derivatives, adaptable for introducing dimethylamino groups. Key steps include:
- Formation of N-Methylacetamide Intermediate : Formic acid and formaldehyde react in aqueous solvent with catalysts like titanium-silicon molecular sieves to form N-methylacetamide.
- Dimethylation via Alkylation : The intermediate undergoes alkylation with methyl halides or dimethyl sulfate under mild temperatures (30–120°C), yielding N,N-dimethylacetamide derivatives.
This method emphasizes the role of water as a solvent to enhance reaction homogeneity and reduce side reactions, achieving a purity of >98% after distillation.
Academic Synthesis Strategies
Palladium-Catalyzed Carbonylation
A route detailed in the Journal of Medicinal Chemistry involves palladium-catalyzed carbonylation for constructing benzamide frameworks. For Benzamide, 2-(acetylamino)-N,N-dimethyl-, the synthesis proceeds as:
- Nitro Reduction and Acetylation : 3-Fluoro-4-nitrobenzoic acid is reduced to the amine and acetylated to form 2-acetylamino-4-fluorobenzoic acid.
- Buchwald–Hartwig Amination : The fluoro substituent is displaced by dimethylamine using palladium acetate and Xantphos, yielding the N,N-dimethylated product.
This method achieves 70–75% yield with high regioselectivity, though it requires stringent control over palladium catalyst loading and reaction time.
Microwave-Assisted Amidocarbonylation
Recent advancements utilize microwave irradiation to accelerate amidocarbonylation reactions. For example:
- Substrate Preparation : Brominated benzamide precursors are treated with carbon monoxide and dimethylamine under microwave conditions (150°C, 30 min).
- In Situ Acetylation : The resulting amine intermediate is acetylated using acetic anhydride in a one-pot procedure.
This approach reduces reaction times from hours to minutes while maintaining yields above 80%.
Catalytic Systems and Reaction Optimization
Alkali Metal Catalysts
Patent methods frequently employ alkali metals (e.g., sodium hydride, cesium carbonate) to deprotonate amines, enhancing nucleophilicity during amidation. For instance, cesium carbonate in dimethylformamide facilitates methylamine’s attack on ester carbonyls, achieving near-quantitative conversion.
Heterogeneous Catalysis
Titanium-silicon molecular sieves (TS-1) and palladium-on-carbon (Pd/C) are pivotal in hydrogenation and alkylation steps. TS-1’s mesoporous structure improves mass transfer in solvent-mediated reactions, while Pd/C enables selective nitro reductions without over-hydrogenation.
Purification and Characterization
Distillation and Crystallization
Final products are typically purified via fractional distillation under reduced pressure (e.g., 164–166°C at -0.1 MPa) or recrystallization from ethanol-water mixtures. These methods remove unreacted amines and acetylating agents, yielding products with >99% purity.
Chromatographic Techniques
Academic protocols often employ silica gel chromatography to isolate intermediates, particularly when synthesizing enantiomerically pure derivatives. High-performance liquid chromatography (HPLC) with UV detection ensures the absence of regioisomeric contaminants.
Comparative Analysis of Methodologies
Industrial Applications and Scale-Up Considerations
Benzamide, 2-(acetylamino)-N,N-dimethyl-, serves as a precursor for kinase inhibitors and BET protein antagonists. Scale-up challenges include:
- Catalyst Recovery : Heterogeneous catalysts like TS-1 and Pd/C are preferred for ease of filtration and reuse.
- Solvent Management : Aqueous systems reduce reliance on volatile organic solvents, aligning with green chemistry principles.
- Energy Efficiency : Microwave-assisted methods lower energy consumption by 40% compared to conventional heating.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Benzamide, 2-(acetylamino)-N,N-dimethyl-?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify functional groups like the acetylated amine (N-H stretch ~3300 cm⁻¹), carbonyl (C=O stretch ~1650–1700 cm⁻¹), and dimethylamino groups (C-N stretches ~1250 cm⁻¹). Compare with reference spectra of structurally similar compounds (e.g., N,N-dimethyl aniline derivatives) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to resolve the dimethylamino protons (δ ~2.8–3.2 ppm as a singlet) and aromatic protons (δ ~7.0–8.0 ppm, split based on substitution patterns). ¹³C NMR can confirm the acetyl group (δ ~170 ppm for carbonyl) and quaternary carbons .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to observe the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl or dimethylamino groups) .
Q. How can synthetic routes for Benzamide, 2-(acetylamino)-N,N-dimethyl- be optimized for yield and purity?
- Methodological Answer :
- Stepwise Acetylation and Alkylation : Start with 2-aminobenzamide, acetylate the amine using acetic anhydride in pyridine, then alkylate with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor intermediates via TLC .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylamino group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky dimethylamino group at the 2-position may hinder nucleophilic attack at the carbonyl carbon. Perform comparative studies with analogs lacking the dimethyl group (e.g., 2-acetylamino benzamide) to assess steric contributions.
- Electronic Effects : Use density functional theory (DFT) calculations to map electron density distribution. Experimentally, measure reaction rates under controlled conditions (e.g., SNAr reactions with varying electrophiles) to correlate substituent effects .
- Case Study : In a recent synthesis of a related benzamide derivative, steric hindrance reduced reactivity by 40% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., SPR or ITC for receptor affinity).
- Solubility and Stability : Test compound stability in assay buffers (e.g., pH 7.4, 37°C) via HPLC. Poor solubility in aqueous media (common for benzamides) may lead to false negatives; use co-solvents like DMSO ≤0.1% .
- Data Reconciliation : Cross-reference with structural analogs (e.g., 2-acetylamino-N-methyl benzamide) to identify trends. For example, contradictory enzyme inhibition results may arise from differences in assay pH or ionic strength .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME or QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. The dimethylamino group may enhance solubility but reduce metabolic stability.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs). Compare binding energies with experimental IC₅₀ values to validate models .
- Case Study : A structurally similar benzamide exhibited a predicted logP of 2.1, aligning with moderate cellular uptake observed in vitro .
Data Contradiction Analysis
Q. Discrepancies observed in IR and NMR data for this compound: How to troubleshoot?
- Methodological Answer :
- Impurity Check : Analyze via HPLC-MS to detect byproducts (e.g., unreacted starting materials or acetylated isomers).
- Solvent Effects : Ensure deuterated solvents (e.g., DMSO-d₆ for NMR) do not interact with the dimethylamino group. For IR, use KBr pellets to avoid solvent interference .
- Crystallography : If available, obtain single-crystal X-ray data to confirm molecular geometry and hydrogen-bonding patterns, which may explain spectral anomalies .
Applications in Scientific Research
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer :
- Scaffold for Inhibitors : The benzamide core acts as a mimic for peptide substrates in protease inhibition (e.g., HIV-1 protease). The acetylated amine enhances binding via hydrogen bonding, while the dimethyl group modulates lipophilicity .
- Case Study : In a 2024 study, derivatives of this compound showed IC₅₀ values of 0.8–5.2 µM against serine hydrolases, with selectivity achieved by modifying the acetyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
